molecular formula C23H24N6O5 B5197076 8-{4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}-5-nitroquinoline

8-{4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}-5-nitroquinoline

Cat. No. B5197076
M. Wt: 464.5 g/mol
InChI Key: OXJAGWYQJBAREP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}-5-nitroquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 8-{4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}-5-nitroquinoline is not fully understood. However, studies have suggested that the compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to the suppression of various cellular processes, ultimately resulting in the death of cancer cells or bacteria.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-{4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}-5-nitroquinoline are still being studied. However, research has suggested that the compound can induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial growth, and modulate certain neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 8-{4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}-5-nitroquinoline in lab experiments is its potential as a lead compound for drug development. The compound has shown promising results in various preclinical studies, making it a valuable tool for researchers. However, one of the limitations of using this compound is its toxicity, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research involving 8-{4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}-5-nitroquinoline. One potential direction is to further investigate its potential as a lead compound for drug development. Another direction is to explore its effects on different types of cancer and bacterial infections. Additionally, researchers can study the compound's effects on the brain and its potential as a treatment for neurological disorders. Overall, the potential applications of this compound are vast and warrant further investigation.

Synthesis Methods

The synthesis method of 8-{4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}-5-nitroquinoline involves the reaction of 5-nitro-8-quinolinol with 1-(4-nitrophenyl)piperazine and morpholine in the presence of a catalyst. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

The chemical compound 8-{4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}-5-nitroquinoline has several potential applications in scientific research. One of the primary applications is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. The compound has shown promising results in the treatment of various diseases, including cancer, bacterial infections, and neurological disorders.

properties

IUPAC Name

4-[2-nitro-5-[4-(5-nitroquinolin-8-yl)piperazin-1-yl]phenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O5/c30-28(31)19-5-6-21(23-18(19)2-1-7-24-23)26-10-8-25(9-11-26)17-3-4-20(29(32)33)22(16-17)27-12-14-34-15-13-27/h1-7,16H,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJAGWYQJBAREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3)C4=C5C(=C(C=C4)[N+](=O)[O-])C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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